molecular formula C37H69NO5Si2 B12580824 (5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate CAS No. 261968-08-5

(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate

Cat. No.: B12580824
CAS No.: 261968-08-5
M. Wt: 664.1 g/mol
InChI Key: DNPLKZBJMGSWMQ-ONQQXJEUSA-N
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Description

(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate is a complex organic compound with a unique structure characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate typically involves multiple steps, including protection and deprotection of functional groups, formation of carbon-carbon bonds, and introduction of the carbamate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl acetate
  • (5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl ether

Uniqueness

The uniqueness of (5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications where precise molecular interactions are required.

Properties

CAS No.

261968-08-5

Molecular Formula

C37H69NO5Si2

Molecular Weight

664.1 g/mol

IUPAC Name

[(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-bis[[tert-butyl(dimethyl)silyl]oxy]-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl] carbamate

InChI

InChI=1S/C37H69NO5Si2/c1-18-19-21-28(4)33(41-35(38)40)31(7)34(43-45(16,17)37(11,12)13)30(6)25-26(2)24-29(5)32(27(3)22-20-23-39)42-44(14,15)36(8,9)10/h18-24,27-34H,1,25H2,2-17H3,(H2,38,40)/t27-,28-,29-,30-,31+,32-,33-,34+/m0/s1

InChI Key

DNPLKZBJMGSWMQ-ONQQXJEUSA-N

Isomeric SMILES

C[C@@H](CC(=C[C@H](C)[C@H]([C@@H](C)C=CC=O)O[Si](C)(C)C(C)(C)C)C)[C@H]([C@H](C)[C@H]([C@@H](C)C=CC=C)OC(=O)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC(=CC(C)C(C(C)C=CC=O)O[Si](C)(C)C(C)(C)C)C)C(C(C)C(C(C)C=CC=C)OC(=O)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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